molecular formula C9H6ClNO B595342 3-Chloroisoquinolin-4-OL CAS No. 101774-33-8

3-Chloroisoquinolin-4-OL

Cat. No. B595342
CAS RN: 101774-33-8
M. Wt: 179.603
InChI Key: HLMAYSDUIAOBQE-UHFFFAOYSA-N
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Description

3-Chloroisoquinolin-4-ol is a chemical compound with the molecular formula C9H6ClNO . It is used in scientific research and has a wide range of applications, from drug synthesis to material science.


Molecular Structure Analysis

The molecular structure of 3-Chloroisoquinolin-4-OL consists of 9 carbon atoms, 6 hydrogen atoms, 1 chlorine atom, and 1 oxygen atom . The InChI key for this compound is HLMAYSDUIAOBQE-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

3-Chloroisoquinolin-4-OL is a solid at room temperature . It has a molar refractivity of 47.1±0.3 cm^3, and its index of refraction is 1.652 . The compound has a density of 1.3±0.1 g/cm^3, a boiling point of 291.8±13.0 °C at 760 mmHg, and a flash point of 158.0±5.4 °C .

Scientific Research Applications

Biological Studies

Researchers employ 3-Chloroisoquinolin-4-OL in biological studies to understand cellular processes. Its ability to bind with specific proteins makes it a useful tool in probing the function of enzymes and receptors within cells.

Each of these applications demonstrates the versatility of 3-Chloroisoquinolin-4-OL in scientific research, contributing to advancements across multiple fields .

Safety And Hazards

The safety information for 3-Chloroisoquinolin-4-OL indicates that it has a GHS07 signal word, which means "Warning" . The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), and H319 (Causes serious eye irritation) .

properties

IUPAC Name

3-chloroisoquinolin-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClNO/c10-9-8(12)7-4-2-1-3-6(7)5-11-9/h1-5,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLMAYSDUIAOBQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=NC(=C2O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30697447
Record name 3-Chloroisoquinolin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30697447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloroisoquinolin-4-OL

CAS RN

101774-33-8
Record name 3-Chloroisoquinolin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30697447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.